2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine
Description
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c16-13-1-3-15(4-2-13)20-9-7-19(8-10-20)12-14-11-17-5-6-18-14/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJBITMUCRBFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=CN=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Disconnection Strategies
The most straightforward retrosynthetic approach involves two key disconnections:
- C-N bond formation between a 2-(halomethyl)pyrazine and 1-(4-fluorophenyl)piperazine
- N-aryl bond formation between piperazine and a 4-fluorophenyl halide, followed by alkylation with a functionalized pyrazine
Alternative Synthetic Routes
Alternative routes may involve:
- Initial construction of a 2-((piperazin-1-yl)methyl)pyrazine intermediate, followed by N-arylation
- Convergent synthesis involving independently prepared building blocks
Synthesis of 4-Fluorophenylpiperazine Intermediates
The preparation of the 1-(4-fluorophenyl)piperazine component represents a critical step in the overall synthetic strategy.
Buchwald-Hartwig Cross-Coupling Approach
The Buchwald-Hartwig cross-coupling represents a powerful method for N-arylation of piperazine. This palladium-catalyzed reaction forms C-N bonds between aryl halides and amines under mild conditions.
1-(4-fluorophenyl)piperazine can be synthesized via Buchwald-Hartwig coupling as follows:
- N-Boc-piperazine + 4-fluorobromobenzene → N-Boc-1-(4-fluorophenyl)piperazine
- Acid-mediated deprotection → 1-(4-fluorophenyl)piperazine
This approach has been utilized for similar structures as described in the literature for N-arylpiperazine derivatives.
Ullmann-Goldberg Reaction
The copper-catalyzed Ullmann-Goldberg reaction provides an alternative method for N-arylation:
- Piperazine (excess) + 4-fluoroiodobenzene + Cu catalyst → 1-(4-fluorophenyl)piperazine
This methodology has been applied for the synthesis of related compounds, particularly when using electron-deficient aryl halides.
Nucleophilic Aromatic Substitution (SNAr)
For fluorophenyl derivatives, nucleophilic aromatic substitution offers an efficient approach:
- Piperazine (excess) + 4-fluoronitrobenzene → 1-(4-fluorophenyl)piperazine
This method is particularly effective for electron-deficient arenes activated by electron-withdrawing groups.
Piperazine Ring Formation
An alternative approach involves the construction of the piperazine ring around the arylamine:
- 4-fluoroaniline + bis(2-chloroethyl)amine hydrochloride → 1-(4-fluorophenyl)piperazine
This method has been employed in the synthesis of various phenylpiperazine derivatives, as demonstrated in the preparation of fluorophenylpiperazines.
Table 1. Reaction conditions for preparing 1-(4-fluorophenyl)piperazine
Synthesis of Functionalized Pyrazine Derivatives
The preparation of appropriately functionalized pyrazine components constitutes the second key aspect of the overall synthesis.
2-(Halomethyl)pyrazine Synthesis
2-(Halomethyl)pyrazine derivatives serve as essential electrophilic partners for the alkylation of piperazines.
- 2-Methylpyrazine → NBS, AIBN → 2-(Bromomethyl)pyrazine
This radical bromination approach provides direct access to the required electrophile for subsequent coupling reactions.
2-(Hydroxymethyl)pyrazine Preparation
An alternative approach involves the synthesis of 2-(hydroxymethyl)pyrazine, which can be converted to various leaving groups:
- 2-Cyanopyrazine → Reduction → 2-(Hydroxymethyl)pyrazine → Halogenation → 2-(Halomethyl)pyrazine
The reduction of 2-cyanopyrazine can be accomplished using suitable reducing agents such as lithium aluminum hydride or sodium borohydride.
Pyrazine Ring Formation
For more complex substitution patterns, de novo synthesis of the pyrazine ring might be necessary:
- Appropriate diketone + Diamine → Condensation → Oxidation → Substituted pyrazine
Coupling Strategies for Final Assembly
The final assembly of this compound involves the coupling of the previously prepared building blocks.
Nucleophilic Substitution Approach
The most direct route involves the nucleophilic substitution reaction between 1-(4-fluorophenyl)piperazine and 2-(halomethyl)pyrazine:
1-(4-fluorophenyl)piperazine + 2-(halomethyl)pyrazine → this compound
This reaction typically proceeds under basic conditions to facilitate the deprotonation of the piperazine nitrogen.
Reductive Amination Approach
An alternative strategy involves reductive amination between 1-(4-fluorophenyl)piperazine and pyrazine-2-carbaldehyde:
1-(4-fluorophenyl)piperazine + pyrazine-2-carbaldehyde → imine intermediate → reduction → this compound
This two-step process first forms an imine intermediate, which is subsequently reduced using appropriate reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Mitsunobu Reaction
For coupling through hydroxymethyl derivatives, the Mitsunobu reaction offers an effective approach:
1-(4-fluorophenyl)piperazine + 2-(hydroxymethyl)pyrazine + DEAD/PPh3 → this compound
This method has been successfully employed for alkylation reactions involving hydroxyl groups in related pyrazine derivatives.
Table 2. Optimal conditions for the final coupling step
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Nucleophilic substitution | 1-(4-fluorophenyl)piperazine, 2-(chloromethyl)pyrazine, K2CO3 | DMF, 60-80°C, 12-24h | 75-85 | Direct approach, good yields |
| Reductive amination | 1-(4-fluorophenyl)piperazine, pyrazine-2-carbaldehyde, NaBH3CN | MeOH/AcOH, rt, 24h | 70-80 | Mild conditions, high selectivity |
| Mitsunobu | 1-(4-fluorophenyl)piperazine, 2-(hydroxymethyl)pyrazine, DEAD/PPh3 | THF, 0°C to rt, 12h | 65-75 | Works with alcohols, inversion of stereochemistry |
Optimization of Reaction Parameters
The synthesis of this compound requires careful optimization of reaction parameters to ensure high yields and purity.
Solvent Effects
Solvent selection significantly impacts reaction efficiency:
Temperature and Reaction Time
Reaction temperature and duration require careful optimization:
- Nucleophilic substitution reactions typically proceed efficiently at 60-80°C for 12-24 hours
- Palladium-catalyzed couplings often require elevated temperatures (80-100°C) for 8-24 hours
- Reductive amination can proceed at room temperature but may require longer reaction times
Base Selection
The choice of base plays a crucial role in many of the synthetic steps:
Catalyst Systems
For transition metal-catalyzed processes, catalyst selection is paramount:
- For Buchwald-Hartwig couplings, Pd2(dba)3 or Pd(OAc)2 with appropriate phosphine ligands (BINAP, XPhos) have demonstrated high efficiency
- Copper-catalyzed Ullmann reactions benefit from ligands that enhance copper solubility and reactivity
Purification and Characterization
Purification Methods
Effective purification strategies for this compound include:
- Column chromatography using silica gel with appropriate solvent systems (typically ethyl acetate/hexane or dichloromethane/methanol gradients)
- Recrystallization from suitable solvent combinations (ethanol/water, acetone/hexane)
- For large-scale preparations, acid-base extraction protocols can be employed to remove unreacted starting materials and byproducts
Analytical Characterization
Comprehensive characterization of this compound should include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR provide critical structural information
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular composition
- Infrared Spectroscopy: Identifies key functional groups
- Elemental Analysis: Confirms elemental composition
- X-ray Crystallography: Provides definitive structural confirmation when single crystals are available
Table 3. Expected spectroscopic data for this compound
| Analytical Method | Expected Key Features |
|---|---|
| 1H NMR | Pyrazine protons (δ 8.5-9.5 ppm), methylene bridge (δ 3.5-3.8 ppm), piperazine protons (δ 2.5-3.5 ppm), aromatic protons (δ 6.8-7.2 ppm, characteristic coupling pattern for para-substituted fluorophenyl) |
| 13C NMR | Pyrazine carbons (δ 140-160 ppm), methylene carbon (δ 55-65 ppm), piperazine carbons (δ 45-55 ppm), aromatic carbons with C-F coupling |
| 19F NMR | Single peak around -120 to -125 ppm (typical for para-fluorophenyl) |
| Mass Spectrometry | Molecular ion [M+H]+ at m/z 273, characteristic fragmentation patterns including loss of pyrazine (m/z 180) |
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced pyrazine derivatives, and substituted fluorophenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Industry: The compound is used in the development of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, making the compound a candidate for further pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives
Compounds like 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone (IVe) () share the 4-fluorophenylpiperazine group but differ in their core structure (pyridazinone vs. pyrazine). This suggests that pyridazinone derivatives may offer enhanced therapeutic profiles for inflammation-related disorders compared to pyrazine-based analogs .
Thiazolylhydrazone Derivatives
Thiazolylhydrazones (e.g., 3a from and ) incorporate a thiazole ring instead of pyrazine. The 4-fluorophenylpiperazine moiety in these derivatives likely enhances blood-brain barrier penetration, a critical factor for CNS-targeting agents .
Quinoline-Carboxylic Acid Derivatives
Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4 in ) replaces pyrazine with a quinoline core.
Triazolopyrazine Derivatives
Piperazine-derived triazolopyrazines (e.g., 12 in ) feature fused triazole and pyrazine rings. Compound 12 showed moderate adenosine A2a receptor binding, highlighting the role of fluorinated arylpiperazines in receptor selectivity.
Structural and Functional Analysis
Electronic and Steric Effects
- However, para-fluorination (as in the target compound) enhances metabolic stability due to decreased susceptibility to oxidative metabolism .
- Core Heterocycle: Pyrazine’s electron-deficient nature may reduce metabolic clearance compared to pyridazinone or quinoline cores, which are more prone to oxidation .
Biological Activity
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is a synthetic organic compound characterized by a pyrazine core and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which are crucial in nucleotide synthesis and adenosine regulation. The unique structural features of this compound suggest various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Research indicates that this compound acts as a novel inhibitor of ENTs, specifically ENT1 and ENT2. ENTs play essential roles in cellular uptake of nucleosides, influencing various biological processes including cancer cell proliferation and response to chemotherapy.
Study Findings:
- In Vitro Models: Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used to assess the inhibitory effects of the compound. The results demonstrated that modifications to the compound's structure significantly affected its inhibitory potency on ENTs.
| Compound Modification | Inhibition on ENT1 | Inhibition on ENT2 |
|---|---|---|
| Original Structure | Moderate | High |
| Benzene Moiety Replace | Abolished | Moderate |
2. Anticancer Activity
The compound has been explored for its anticancer properties, particularly through the synthesis of novel derivatives that exhibit cytotoxicity against various tumor cell lines.
Case Study:
A series of pyrazolopyrimidin-4-one derivatives derived from this compound showed potent antitumor activity in vitro, suggesting its potential as a lead compound for cancer therapy.
3. Antimicrobial Properties
Piperazine derivatives, including this compound, have demonstrated significant antimicrobial activity. Various in vitro assays, such as disk diffusion and broth dilution methods, have been employed to evaluate the efficacy against different microbial strains.
Evaluation Results:
- The compound exhibited broad-spectrum antimicrobial effects, indicating its potential utility in treating infections caused by resistant bacterial strains.
4. Antituberculosis Activity
The compound has also been tested for its activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its therapeutic applications for tuberculosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Insights:
Q & A
Q. What are the optimal synthetic routes for 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a fluorophenyl-substituted piperazine with a pyrazine derivative. Key steps include:
- Nucleophilic substitution : Reacting 4-(4-fluorophenyl)piperazine with a chloromethylpyrazine precursor in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate alkylation .
- Catalytic optimization : Palladium on carbon (Pd/C) under hydrogenation conditions may enhance selectivity for secondary amine formation .
- Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) is critical for isolating high-purity products (>95%) .
Critical parameters : Solvent polarity, reaction temperature (20–25°C), and stoichiometric ratios of reactants to avoid side products like over-alkylated species.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent integration (e.g., fluorophenyl aromatic protons at δ 6.9–7.3 ppm, piperazine methylene protons at δ 2.4–3.5 ppm) .
- IR spectroscopy : Confirm C-F stretching vibrations (~1,220 cm⁻¹) and piperazine N-H bending (~1,600 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies unreacted starting materials .
Q. What preliminary in vitro assays are recommended to assess its biological activity?
Methodological Answer:
- Receptor binding assays : Screen for affinity at serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]spiperone for D₂) .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs to evaluate agonism/antagonism .
- Cytotoxicity screening : Use MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to establish preliminary safety profiles .
Advanced Research Questions
Q. How do structural modifications to the piperazine ring affect receptor binding affinity and selectivity?
Methodological Answer:
- Substituent analysis :
- Fluorophenyl position : Para-substitution (vs. ortho/meta) enhances 5-HT₁A affinity due to improved hydrophobic interactions .
- Methylation of piperazine : N-methylation reduces dopamine receptor binding but increases metabolic stability in microsomal assays .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor active sites. Compare with analogues like 1-(4-fluorobenzyl)piperazine derivatives .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from receptor binding studies (e.g., Ki values) and apply statistical weighting to account for assay variability (e.g., radioligand choice, cell line differences) .
- Orthogonal validation : Cross-verify functional activity using calcium flux (FLIPR) and β-arrestin recruitment (BRET) assays to confirm signaling pathways .
- Structural analogs : Compare with structurally defined compounds like 4-[bis(4-fluorophenyl)methyl]piperazine to isolate substituent-specific effects .
Q. What computational strategies predict binding modes with target receptors like 5-HT or dopamine receptors?
Methodological Answer:
- Molecular docking : Use cryo-EM structures of 5-HT₁A (PDB: 6WGT) or D₂ (PDB: 6CM4) to simulate ligand-receptor interactions. Focus on piperazine nitrogen hydrogen bonding with Asp3.32 .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of the fluorophenyl group in hydrophobic pockets .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of derivatives, validating with experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
